

Spectroscopic characterization of novel 1,2-Diphenyl-1H-indole compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenyl-1H-indole

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An In-depth Technical Guide to the Spectroscopic Characterization of Novel **1,2-Diphenyl-1H-indole** Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize novel **1,2-Diphenyl-1H-indole** compounds. Indole derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological and pharmaceutical activities.[1] Accurate structural elucidation and characterization are paramount for understanding their chemical properties and potential therapeutic applications.[1] This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting typical quantitative data in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For **1,2-Diphenyl-1H-indole** derivatives, ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR details the carbon framework.[2] Two-dimensional experiments like HMQC and HMBC are used to unequivocally assign all proton and carbon resonances.[3]

Data Presentation: NMR Spectroscopy

The following table summarizes typical chemical shifts for substituted **1,2-Diphenyl-1H-indole** compounds. Note that exact values will vary based on substitution patterns and the solvent used.^{[4][5]}

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Position / Group	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Indole H-3	7.00 - 7.30 (s)	108.0 - 110.0
Indole H-4	7.55 - 7.70 (d)	120.0 - 122.0
Indole H-5	7.15 - 7.30 (t)	122.0 - 124.0
Indole H-6	7.20 - 7.40 (t)	119.0 - 121.0
Indole H-7	7.60 - 7.80 (d)	110.0 - 112.0
N-Phenyl (C1)	7.30 - 7.60 (m)	138.0 - 140.0 (C-ipso)
C-Phenyl (C2)	7.40 - 7.70 (m)	133.0 - 135.0 (C-ipso)
Indole C-2	-	135.0 - 137.0
Indole C-3a	-	128.0 - 130.0
Indole C-7a	-	136.0 - 138.0

Data compiled from representative indole structures found in literature.^{[3][5]}

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[6] For **1,2-Diphenyl-1H-indole** derivatives, key vibrational bands include C-H, C=C, and C-N stretching and bending modes. The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of substitution at the N-1 position.^[7]

Data Presentation: FT-IR Spectroscopy

Table 2: Characteristic FT-IR Absorption Bands

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aromatic C=C Stretch (in-ring)	1620 - 1450	Medium-Strong
C-N Stretch	1360 - 1310	Medium
C-H Bending (out-of-plane)	900 - 675	Strong

Reference data derived from typical indole spectra.[\[6\]](#)[\[7\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[\[8\]](#) The indole ring system contains a conjugated π -electron system that gives rise to characteristic absorption bands, typically the 1L_a and 1L_e transitions.[\[9\]](#) The positions of these bands are sensitive to the substitution on the indole core and the phenyl rings, as well as the solvent used.[\[9\]](#)[\[10\]](#)

Data Presentation: UV-Vis Spectroscopy

Table 3: Typical UV-Vis Absorption Maxima (in Methanol or Chloroform)

Electronic Transition	λ_{max} (nm)	Description
$\pi \rightarrow \pi$	270 - 295	Strong absorption band characteristic of the indole chromophore.
$\pi \rightarrow \pi$	245 - 260	Often observed as a shoulder or separate peak, influenced by phenyl substitution.

Values are representative for substituted indoles and may shift based on solvent and specific molecular structure.[\[8\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.^[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.^[13] Fragmentation patterns observed in the MS/MS spectrum can further aid in structural confirmation.^[12]

Data Presentation: Mass Spectrometry

Table 4: Mass Spectrometry Data

Analysis Type	Parameter	Typical Result
ESI-MS	$[M+H]^+$	Expected molecular weight + 1
HRMS (ESI-TOF)	Exact Mass	Calculated vs. Found mass (within ± 5 ppm)

The primary ion observed is typically the protonated molecule $[M+H]^+$ in positive ionization mode.^{[4][12]}

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **1,2-Diphenyl-1H-indole** compound in 0.5-0.7 mL of deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.^[4]
- **Instrumentation:** Analyses are typically performed on a 300, 400, or 600 MHz NMR spectrometer (e.g., Bruker AV-series).^[4]
- **1H NMR Acquisition:** Acquire spectra with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of 1-2 seconds.^[14]

Chemical shifts are referenced to the residual solvent peak or internal standard (e.g., TMS).
[5]

- ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more). DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[14]
- 2D NMR (HMQC, HMBC): Acquire gs-HMQC and gs-HMBC spectra to establish single-bond (¹J_{CH}) and multiple-bond (²⁻³J_{CH}) correlations, respectively, for unambiguous assignments.[3]

FT-IR Spectroscopy Protocol

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. [8] A background spectrum is collected first and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient. [6]

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (e.g., 1 mM). [15] Further dilute this solution to obtain an absorbance reading in the optimal range (0.1 - 1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a 1 cm path length quartz cuvette. [8] Use the pure solvent as a blank reference. The wavelength of maximum absorbance (λ_{max}) is recorded.

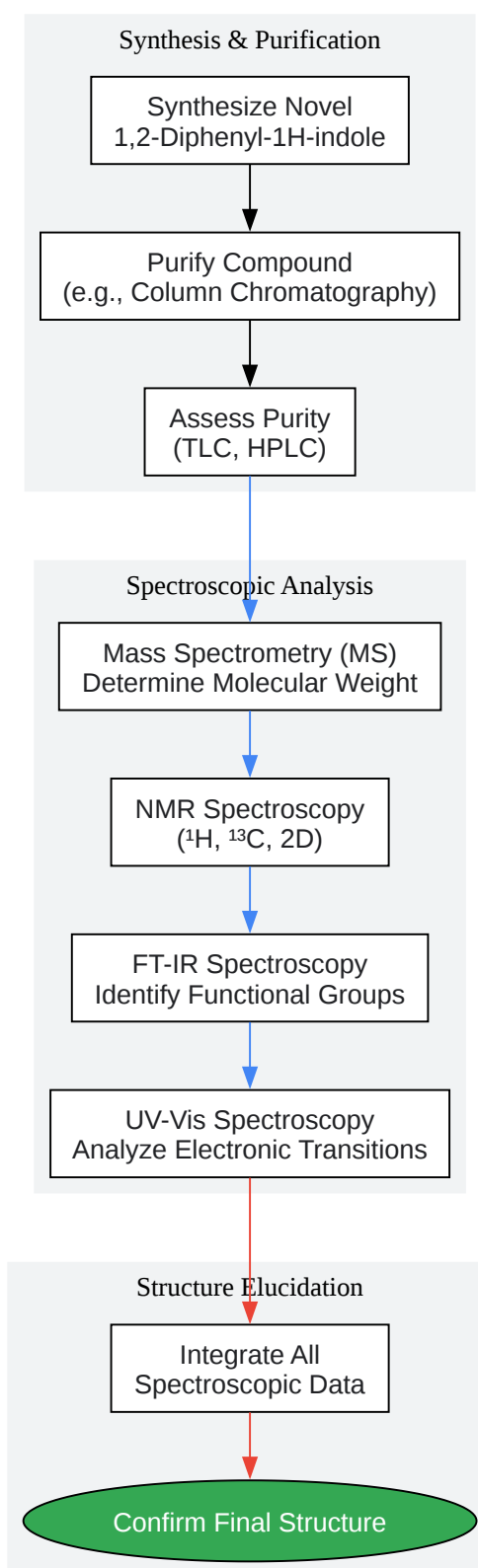
Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a time-of-flight (TOF) or quadrupole analyzer.^[4]
- **Data Acquisition:** Infuse the sample solution directly or via liquid chromatography (LC-MS).^[12] Acquire spectra in positive ion mode to observe the $[M+H]^+$ ion. For HRMS, the instrument is calibrated to ensure high mass accuracy. For structural analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).^[12]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel **1,2-Diphenyl-1H-indole** compound.

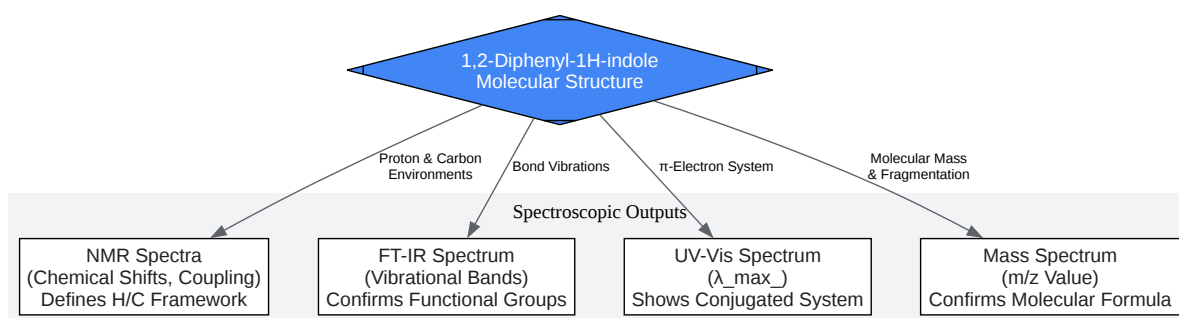


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Caption: General workflow for synthesis, purification, and spectroscopic characterization.

Structure-Spectra Relationship

This diagram illustrates the logical relationship between the molecular structure of a **1,2-Diphenyl-1H-indole** and the information derived from different spectroscopic techniques.



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Caption: Relationship between molecular structure and spectroscopic data outputs.

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- To cite this document: BenchChem. [Spectroscopic characterization of novel 1,2-Diphenyl-1H-indole compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100077#spectroscopic-characterization-of-novel-1-2-diphenyl-1h-indole-compounds>]

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